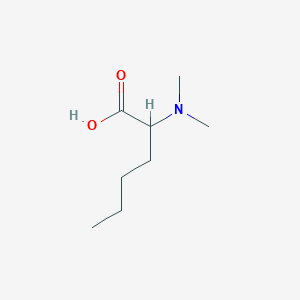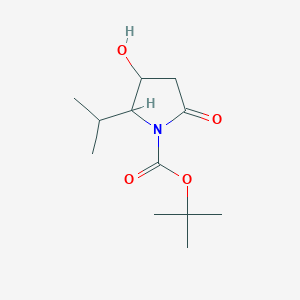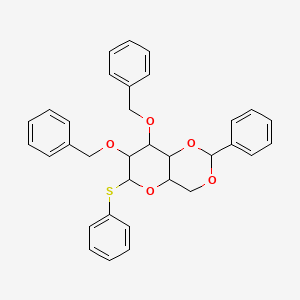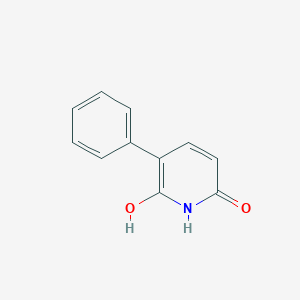
Benzyl 1-acetyl-2-methylpyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 1-acetyl-2-methylpyrrolidine-2-carboxylate is a chemical compound with the molecular formula C15H19NO3 and a molecular weight of 261.32 g/mol . It is also known by its systematic name, L-Proline, 1-acetyl-2-methyl-, phenylmethyl ester . This compound is characterized by its pyrrolidine ring, which is a five-membered lactam structure, and its benzyl ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 1-acetyl-2-methylpyrrolidine-2-carboxylate typically involves the esterification of L-proline derivatives. One common method includes the reaction of L-proline with benzyl alcohol in the presence of an acid catalyst to form the benzyl ester . The acetylation of the resulting compound is then carried out using acetic anhydride under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Análisis De Reacciones Químicas
Types of Reactions: Benzyl 1-acetyl-2-methylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Benzyl 1-acetyl-2-methylpyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be utilized in the study of enzyme interactions and protein folding.
Mecanismo De Acción
The mechanism of action of Benzyl 1-acetyl-2-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of proline derivatives. These derivatives can then participate in various biochemical pathways, influencing cellular processes such as protein synthesis and signal transduction .
Comparación Con Compuestos Similares
Benzyl 1-acetyl-2-pyrrolidinecarboxylate: Similar structure but lacks the methyl group.
Benzyl 1-acetyl-2-ethylpyrrolidine-2-carboxylate: Contains an ethyl group instead of a methyl group.
Benzyl 1-acetyl-2-isopropylpyrrolidine-2-carboxylate: Contains an isopropyl group instead of a methyl group.
Uniqueness: Benzyl 1-acetyl-2-methylpyrrolidine-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological molecules. The presence of the methyl group at the 2-position of the pyrrolidine ring can affect the compound’s steric and electronic properties, making it distinct from its analogs .
Propiedades
Fórmula molecular |
C15H19NO3 |
|---|---|
Peso molecular |
261.32 g/mol |
Nombre IUPAC |
benzyl 1-acetyl-2-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C15H19NO3/c1-12(17)16-10-6-9-15(16,2)14(18)19-11-13-7-4-3-5-8-13/h3-5,7-8H,6,9-11H2,1-2H3 |
Clave InChI |
PUAMXGRDLHCMBD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCCC1(C)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-[(Trifluoromethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B12106809.png)


![N-(1,5-dimethyl-9-oxo-3-oxa-6-azatricyclo[4.3.0.02,4]non-7-en-7-yl)-3-methylbut-2-enamide](/img/structure/B12106826.png)


